2,2,2-Trifluorodiazoethane

CAS No.: 371-67-5

Cat. No.: VC1836157

Molecular Formula: C2HF3N2

Molecular Weight: 110.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 371-67-5 |

|---|---|

| Molecular Formula | C2HF3N2 |

| Molecular Weight | 110.04 g/mol |

| IUPAC Name | 2-diazo-1,1,1-trifluoroethane |

| Standard InChI | InChI=1S/C2HF3N2/c3-2(4,5)1-7-6/h1H |

| Standard InChI Key | YWUIUNGMQOICND-UHFFFAOYSA-N |

| SMILES | C(=[N+]=[N-])C(F)(F)F |

| Canonical SMILES | C(=[N+]=[N-])C(F)(F)F |

Introduction

Physical and Chemical Properties

Structural Characteristics and Basic Properties

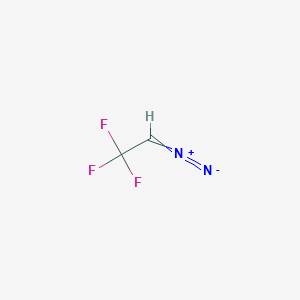

2,2,2-Trifluorodiazoethane (CF₃CHN₂) is a diazo compound with a molecular weight of 110.04 g/mol. The compound features a trifluoromethyl group attached to a carbon atom that is also bonded to a diazo (N₂) group . According to PubChem data, it is also known by several synonyms, including 2-diazo-1,1,1-trifluoroethane .

Table 1: Basic Properties of 2,2,2-Trifluorodiazoethane

| Property | Value |

|---|---|

| Molecular Formula | C₂HF₃N₂ |

| Molecular Weight | 110.04 g/mol |

| CAS Number | 371-67-5 |

| Synonyms | 2-diazo-1,1,1-trifluoroethane |

| PubChem CID | 9898808 |

| Date Created in PubChem | 2006-10-25 |

| Last Modified | 2025-02-22 |

The molecular structure of 2,2,2-trifluorodiazoethane features a planar diazo group with the characteristic N=N bond, while the trifluoromethyl group provides stability and unique reactivity patterns due to its electron-withdrawing properties .

Reaction Mechanisms and Applications

Cycloaddition Reactions

One of the most valuable applications of 2,2,2-trifluorodiazoethane is in cycloaddition reactions, which allow for the construction of various trifluoromethylated heterocycles and carbocycles.

[3+2] Cycloaddition Reactions

The [3+2] cycloaddition represents one of the most studied reactions of 2,2,2-trifluorodiazoethane. These reactions involve the diazo compound acting as a 1,3-dipole to form five-membered rings with various dipolarophiles.

A notable example is the one-pot [3+2] cycloaddition–isomerization–oxidation sequence developed for coupling 2,2,2-trifluorodiazoethane with styrene derivatives to access 5-aryl-3-trifluoromethylpyrazoles . This protocol is described as metal-free, operationally simple, and scalable with mild conditions and a broad substrate scope. The reaction accommodates a wide range of substituted styrenes, including those with alkyl, halogen, nitro, trifluoromethyl, ether, thioether, cyano, ester, and boronate substituents, affording the desired products in moderate to good yields (50–75%) .

Another significant application is the silver-catalyzed [3+2] cycloaddition of arenediazonium salts with 2,2,2-trifluorodiazoethane to synthesize 2-aryl-5-trifluoromethyltetrazoles . This reaction demonstrates the versatility of CF₃CHN₂ in heterocycle synthesis and its ability to form diverse nitrogen-containing compounds.

[2+1] Cycloaddition Reactions

In addition to [3+2] cycloadditions, 2,2,2-trifluorodiazoethane also participates in [2+1] cycloaddition reactions to form trifluoromethylated cyclopropanes. Researchers have reported a solvent-controlled synthesis of bis(trifluoromethyl)cyclopropanes via a [2+1] cycloaddition of 2-trifluoromethyl-1,3-conjugated enynes with CF₃CHN₂ .

These reactions typically proceed through the elimination of nitrogen from the diazo compound to form a carbene intermediate, which then reacts with unsaturated substrates to form the cyclopropane ring. This method provides an efficient route to fluorinated cyclopropanes, which are valuable building blocks in medicinal chemistry .

Solvent-Controlled Reactivity

A particularly fascinating aspect of 2,2,2-trifluorodiazoethane chemistry is its solvent-dependent reactivity. Researchers have demonstrated that the solvent can dramatically influence the reaction pathway and product distribution in cycloaddition reactions.

In a notable study, the reaction of 2-trifluoromethyl-1,3-conjugated enynes with CF₃CHN₂ was shown to follow different pathways depending on the solvent used :

Table 2: Solvent Effect on Cycloaddition Products with 2-Trifluoromethyl-1,3-enynes

| Solvent | Cycloaddition Type | Product |

|---|---|---|

| DMAc (N,N-dimethylacetamide) | [3+2] | Bis(trifluoromethyl)pyrazolines |

| DCE (1,2-dichloroethane) | [2+1] | Bis(trifluoromethyl)cyclopropanes |

This solvent-controlled selectivity provides a powerful tool for synthetic chemists, allowing them to access different structural motifs from the same starting materials simply by changing the reaction solvent . The reactions proceeded smoothly under transition-metal and base-free conditions, affording the expected cycloaddition products in good to excellent yields.

Metal-Catalyzed versus Metal-Free Conditions

The reactivity of 2,2,2-trifluorodiazoethane can be modulated through the use of metal catalysts or under metal-free conditions, providing versatility in synthetic applications.

Metal-catalyzed reactions, particularly those using silver catalysts, have been developed for the synthesis of trifluoromethylated heterocycles. For example, silver-catalyzed [3+2] cycloaddition reactions with arenediazonium salts have been used to synthesize 2-aryl-5-trifluoromethyltetrazoles with good yields .

Conversely, some reactions of 2,2,2-trifluorodiazoethane proceed efficiently under metal-free conditions. The reactions with 2-trifluoromethyl-1,3-conjugated enynes, for instance, proceed smoothly without transition-metal catalysts or bases . Similarly, the one-pot synthesis of 5-aryl-3-trifluoromethylpyrazoles from styrene derivatives has been developed as a metal-free protocol .

Recent Developments and Applications

Advances in Synthetic Methodology

The past decade has witnessed significant advances in the chemistry of 2,2,2-trifluorodiazoethane, particularly in the development of new synthetic methodologies. These include:

-

One-pot multi-step sequences combining cycloaddition with subsequent transformations

-

Solvent-controlled selective synthesis of different heterocyclic or carbocyclic products

-

Metal-free protocols for various transformations

A particularly noteworthy development is the one-pot three-step (3+2) cycloaddition–isomerization–oxidation sequence for coupling CF₃CHN₂ with styrene derivatives to access 5-aryl-3-trifluoromethylpyrazoles . This methodology is operationally simple and accommodates a wide range of functional groups, demonstrating the synthetic utility of 2,2,2-trifluorodiazoethane in complex transformations.

Applications in Pharmaceutical and Agrochemical Development

Trifluoromethyl-containing heterocycles synthesized using 2,2,2-trifluorodiazoethane have found important applications in pharmaceutical and agrochemical development. The trifluoromethyl group can significantly alter the properties of bioactive molecules, including their lipophilicity, metabolic stability, and binding affinity to biological targets .

Pyrazoles, particularly fluorinated pyrazoles, are common heterocycles in bioactive compounds. The literature suggests that trifluoromethyl derivatives have gained significant attention due to their applications in pharmaceuticals and agrochemicals . Examples of commercial products containing trifluoromethylated heterocycles include Celecoxib (a COX-2 inhibitor), Fluazolate (an herbicide), and other bioactive compounds .

Future Research Directions

Despite the growing interest in 2,2,2-trifluorodiazoethane, there remain several undeveloped areas in its chemistry that present opportunities for future research. A comprehensive review published in 2020 outlined several unexplored opportunities based on overlooked precedents in the literature .

Potential future research directions include:

-

Development of asymmetric reactions for the synthesis of chiral trifluoromethylated compounds

-

Exploration of new reaction pathways and mechanisms

-

Application in the synthesis of complex natural product analogues

-

Further improvement of safety protocols for handling 2,2,2-trifluorodiazoethane

-

Extension to continuous flow chemistry for industrial applications

The continued development of safer handling methods will likely contribute to the broader adoption of 2,2,2-trifluorodiazoethane in both academic and industrial settings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume